S-Nitroso-N-heptanoyl-D,L-penicillamine
Overview
Description
S-Nitroso-N-heptanoyl-D,L-penicillamine: is a biochemical compound with the molecular formula C12H22N2O4S and a molecular weight of 290.38 g/mol . It is primarily used in proteomics research and serves as a nitric oxide (NO) donor . This compound is known for its ability to produce concentration-related relaxations in non-vascular smooth muscle, making it a potent relaxant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine typically involves the nitrosylation of N-heptanoyl-D,L-penicillamine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosylation reactions under stringent quality control to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Nitroso-N-heptanoyl-D,L-penicillamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to release nitric oxide (NO), which is a key feature of its biological activity.
Substitution: The nitroso group can be substituted under certain conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as ascorbic acid (vitamin C) or thiols can be used to release NO.
Substitution: Various nucleophiles can be used to substitute the nitroso group under controlled conditions.
Major Products Formed
Oxidation Products: Disulfides and other oxidized derivatives.
Reduction Products: Nitric oxide (NO) and the corresponding amine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Nitroso-N-heptanoyl-D,L-penicillamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving nitric oxide.
Biology: Employed in studies of cellular signaling and redox biology due to its ability to donate NO.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions where NO plays a crucial role, such as cardiovascular diseases.
Industry: Utilized in the development of NO-releasing materials and coatings.
Mechanism of Action
The primary mechanism of action of S-Nitroso-N-heptanoyl-D,L-penicillamine involves the release of nitric oxide (NO) upon reduction. NO is a critical signaling molecule that interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation, neurotransmission, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Another NO donor with similar properties but different molecular structure.
S-Nitrosoglutathione (GSNO): A naturally occurring NO donor involved in cellular signaling.
S-Nitroso-N-valeryl-D,L-penicillamine: Similar to S-Nitroso-N-heptanoyl-D,L-penicillamine but with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific alkyl chain length, which can influence its solubility, stability, and biological activity. This makes it particularly useful in certain research applications where these properties are critical .
Properties
IUPAC Name |
2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOWOBHDQOPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407871 | |
Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225234-00-4 | |
Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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